REACTION_CXSMILES
|
[N+:1]([C:4]1[NH:8][N:7]=[C:6]([C:9]([O:11][CH3:12])=[O:10])[CH:5]=1)([O-:3])=[O:2].[C:13](=O)([O-])[O-].[K+].[K+].CI>CN(C)C=O>[CH3:13][N:8]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7]1 |f:1.2.3|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=NN1)C(=O)OC
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Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 2 h at 40° C. in an oil bath
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a round-bottom flask, which was purged
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Type
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TEMPERATURE
|
Details
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maintained with an inert atmosphere of nitrogen
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Type
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TEMPERATURE
|
Details
|
After cooling to ambient temperature
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Type
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CUSTOM
|
Details
|
the solids were removed by filtration
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Type
|
ADDITION
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Details
|
followed by the addition of 120 mL of ice water
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Type
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EXTRACTION
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Details
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The mixture was extracted with 3×100 mL of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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CUSTOM
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Details
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The crude product was purified by re-crystallization from ether
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Type
|
CUSTOM
|
Details
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This resulted in 1.10 g (34%) of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate as a white solid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product (2 g) was purified by Prep-HPLC with the following conditions (1#-Pre-HPLC-001(SHIMADZU))
|
Type
|
WAIT
|
Details
|
mobile phase, water with 0.05% TFA and CH3CN (10% CH3CN up to 56.5% in 10 min)
|
Duration
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10 min
|
Type
|
ADDITION
|
Details
|
The fractions containing pure compound
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1[N+](=O)[O-])C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |